C.I. Mordant Blue 13

Description

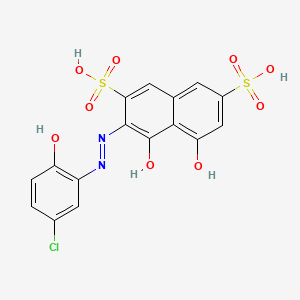

C.I. Mordant Blue 13 (CAS: 1058-92-0), also known as Chromium Blue SE or Eriochrome Blue SE, is an azo dye primarily used for wool dyeing. Its chemical formula is C₁₆H₉ClN₂Na₂O₉S₂, with a molecular weight of 518.81 g/mol . The compound is synthesized via the azo coupling of 2-amino-4-chlorophenol with dichromium trisodium salt, forming a sulfonated aromatic structure that binds strongly to metal ions (e.g., chromium) during the mordanting process . Its key properties include:

Structure

2D Structure

3D Structure

Properties

CAS No. |

1264367-70-5 |

|---|---|

Molecular Formula |

C16H11ClN2O9S2 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |

InChI Key |

KBLPVLOHGYMDQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization

- Reactants : 2-amino-4-chlorophenol, hydrochloric acid, sodium nitrite

- Conditions :

The diazonium salt forms via nitrous acid activation, confirmed by starch-iodide paper testing.

Coupling Reaction

- Reactants : Diazonium salt, 4,5-dihydroxynaphthalene-2,7-disulfonic acid

- Conditions :

The reaction proceeds via electrophilic substitution, yielding the azo dye.

Industrial Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Yield | 70–75% | 85–90% |

| Purity | 90–95% | ≥98% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Temperature Control | Manual | Automated PID Systems |

Industrial methods reduce aromatic amine residuals to <150 ppm through solvent washing (toluene, DMF) and reflux purification.

Critical Research Findings

pH Dependence

Surfactant Effects

- Nekal BX increases molar absorption coefficients by 20–30% via π-electron delocalization.

- Reduces aggregation during crystallization, improving particle uniformity.

Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁ClN₂O₉S₂ |

| Molecular Weight | 474.9 g/mol |

| IUPAC Name | 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

| CAS No. | 7361-97-9 |

Chemical Reactions Analysis

Types of Reactions: C.I. Mordant Blue 13 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the azo group can occur, resulting in the formation of amines.

Substitution: The dye can participate in substitution reactions, particularly at the hydroxyl and sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of the dye.

Reduction: Amines and other reduced forms of the dye.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

C.I. Mordant Blue 13 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in diagnostic assays.

Industry: Widely used in textile dyeing, paper, and leather industries.

Mechanism of Action

The mechanism of action of C.I. Mordant Blue 13 involves its ability to form complexes with metal ions, which enhances its binding to various substrates. The dye interacts with metal ions through coordination bonds, leading to the formation of stable complexes. This property is particularly useful in textile dyeing, where the dye forms strong bonds with the fabric fibers .

Comparison with Similar Compounds

Mordant Black 13 (C.I. 63615)

Chemical Profile :

Key Differences :

Functional Similarity : Both form metal complexes (e.g., Cr³⁺) for improved dye fastness but differ in substrate affinity and color stability .

Mordant Blue 29 (Chromazurol S)

Chemical Profile :

Key Differences :

Functional Contrast : While Mordant Blue 29 excels in analytical chemistry due to its chelating properties, Mordant Blue 13 is optimized for industrial dyeing efficiency .

Comparison with Functionally Similar Compounds

Mordant Blue 9 (Halogenated Anionic Dye)

Chemical Profile :

Key Differences :

Functional Similarity : Both are recalcitrant in wastewater, but Mordant Blue 9’s polyhalogenation complicates remediation .

Research Implications

- Environmental Remediation: Mordant Blue 13’s chlorinated structure necessitates advanced oxidation processes (AOPs) for degradation, contrasting with anthraquinone dyes requiring longer treatment times .

- Industrial Preference: Azo dyes like Mordant Blue 13 dominate textiles due to cost-effectiveness, while anthraquinone/triarylmethane dyes are niche for high-fastness or analytical uses .

This analysis underscores the importance of structural and functional distinctions in selecting dyes for specific applications and environmental management.

Biological Activity

C.I. Mordant Blue 13, also known as 3-(5-Chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a synthetic azo dye primarily used in the textile industry. It exhibits a vibrant blue color and is notable for its applications in dyeing wool, silk, and cotton fibers. This article explores the biological activity of Mordant Blue 13, including its physiological effects, environmental impact, and potential health risks.

- Molecular Formula : CHClNNaOS

- Molecular Weight : 518.80 g/mol

- CAS Number : 1058-92-0

- Appearance : Amber to dark green or black powder

- Solubility : Soluble in methanol and water (50 g/L at 80°C)

Biological Activity

Research indicates that Mordant Blue 13 exhibits various biological activities that warrant consideration:

- Physiological Effects : Studies suggest that Mordant Blue 13 can influence biological systems, though specific mechanisms remain under investigation. Its use in textiles raises concerns about potential exposure to humans and ecosystems.

- Toxicity and Environmental Impact : The dye's environmental persistence and potential toxicity to aquatic organisms have been documented. The breakdown products of azo dyes can be harmful, necessitating careful management of wastewater from textile industries .

- Staining Applications : In biological research, Mordant Blue 13 is utilized for staining techniques due to its affinity for cellular components. This property makes it valuable in histology and microbiology for visualizing structures under a microscope .

Case Study 1: Toxicological Assessment

A study conducted on the acute toxicity of Mordant Blue 13 highlighted its effects on various aquatic species. The findings indicated that exposure to high concentrations resulted in significant mortality rates among fish and invertebrates. The study emphasizes the need for regulatory measures to limit environmental release.

Case Study 2: Textile Dyeing Processes

Research on the dyeing properties of Mordant Blue 13 revealed that factors such as pH, temperature, and the presence of mordants significantly affect its binding affinity to different fibers. This understanding aids in optimizing dyeing processes while minimizing environmental impact .

Comparative Analysis with Other Azo Dyes

| Compound Name | Unique Features | Applications |

|---|---|---|

| Eriochrome Blue SE | Azo dye with chelating properties | Indicator for metal ions |

| Sunchromine Fast Blue MB | Fastness properties tailored for textiles | Textile dyeing |

| Plasmocorinth B | Known for its staining capabilities | Biological assays |

| Acid Alizarine Blue BB | Distinctive red-blue hue | Food coloring |

Mordant Blue 13 is distinguished by its specific sulfonic acid groups which enhance solubility and binding affinity compared to other azo dyes listed above .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing C.I. Mordant Blue 13?

- Methodological Answer : Synthesis typically involves coupling 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid with chromium salts to form the metal-complexed dye. Characterization should include UV-Vis spectroscopy (to confirm λmax values indicative of chromophore stability), FT-IR (to identify sulfonate and azo functional groups), and elemental analysis (to verify stoichiometry). Purity assessment via HPLC with a C18 column and aqueous mobile phase is critical, as impurities can alter dye performance .

Q. How can researchers ensure reproducibility in spectrophotometric quantification of this compound?

- Methodological Answer : Standardize calibration curves using solutions of known concentration (e.g., 0.1–10 μM) in buffered media (pH 4–6) to mimic typical application conditions. Account for matrix effects by spiking samples with internal standards (e.g., sulfonated azo dyes with similar absorbance profiles). Triplicate measurements and blank subtraction reduce instrumental drift errors .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test pH (2–12) and temperature (25–80°C) ranges. Monitor degradation via UV-Vis spectral shifts (e.g., hypsochromic shifts indicating azo bond cleavage) and quantify half-life using first-order kinetics. Include control samples with antioxidants (e.g., sodium metabisulfite) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model the dye’s HOMO-LUMO gap, charge distribution, and metal-ligand bonding. Compare computed vibrational frequencies (IR) and excitation energies (TD-DFT) with experimental data to validate models. Solvent effects should be incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported chelation efficiencies of this compound with transition metals?

- Methodological Answer : Discrepancies often arise from varying metal-to-ligand ratios or competing ligands (e.g., Cl<sup>−</sup> in solution). Use Job’s method of continuous variations to determine stoichiometry and conditional stability constants (log β) via UV-Vis titrations. Control ionic strength with NaNO3 and validate results with ICP-MS for metal quantification .

Q. How can multivariate analysis optimize dye adsorption on cellulose substrates for enhanced fastness properties?

- Methodological Answer : Employ Response Surface Methodology (RSM) with variables like pH (4–6), temperature (40–80°C), and mordant concentration (1–5% w/w). Measure color strength (K/S values) and wash fastness (ISO 105-C06). Analyze interactions using a Central Composite Design (CCD) and derive Pareto charts to identify dominant factors .

Data and Literature Analysis

Q. How should researchers address variability in reported λmax values across studies?

- Methodological Answer : Variability often stems from solvent polarity or instrument calibration. Normalize data using reference standards (e.g., holmium oxide filters). Perform meta-analysis by extracting solvent parameters (e.g., Kamlet-Taft π*) and applying linear regression to correlate λmax with solvent polarity .

Q. What systematic approaches ensure comprehensive literature reviews on Mordant Blue 13’s environmental impact?

- Methodological Answer : Use Boolean search strings (e.g., “C.I. 16680” AND “toxicity” OR “biodegradation”) in SciFinder or Web of Science. Filter for peer-reviewed studies post-2000 and prioritize journals with impact factors >3.0. Tools like Research Rabbit can map citation networks to identify seminal papers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.